7-Chloro-5-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-5-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the triazolopyrimidine family This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with chloro, methyl, and nitro substituents
Mechanism of Action
Target of Action
The primary targets of 7-Chloro-5-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyrimidine are human microglia and neuronal cells . These cells play a crucial role in neuroprotection, which is a key target for the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
Mode of Action
This compound interacts with its targets, leading to significant anti-neuroinflammatory properties. This is achieved through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . Additionally, it exhibits promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Pathways
The biochemical pathways affected by this compound involve the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . These pathways are crucial in the regulation of neuroprotection and anti-inflammatory responses.
Result of Action
The molecular and cellular effects of this compound’s action include promising neuroprotective and anti-inflammatory properties . It reduces the expression of ER stress markers and apoptosis markers in human neuronal cells . It also inhibits the production of NO and TNF-α in LPS-stimulated human microglia cells .
Biochemical Analysis
Biochemical Properties
Compounds in the [1,2,4]triazolo[1,5-a]pyrimidines class have been reported to possess various biological activities, including antifungal, antitubercular, and antibacterial properties . They can also act as corticotropin-releasing factor 1 receptor antagonists or calcium channel modulators .
Cellular Effects
Other [1,2,4]triazolo[1,5-a]pyrimidines have shown to have antitumor properties , suggesting that this compound may also have potential effects on cell proliferation and survival.
Molecular Mechanism
It is known that [1,2,4]triazolo[1,5-a]pyrimidines can interact with various biomolecules, potentially influencing gene expression and enzyme activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-5-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5-amino-1,2,3,4-tetrazole with acetoacetic ester in the presence of glacial acetic acid and anhydrous pyridine, followed by nitration and chlorination steps . The reaction conditions often require refluxing the mixture for several hours to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-5-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, DMF), and catalysts (e.g., palladium).
Reduction: Hydrogen gas, catalysts (e.g., palladium on carbon), and solvents (e.g., ethanol).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).
Major Products Formed
Substitution: Formation of substituted triazolopyrimidines with various functional groups.
Reduction: Formation of 7-chloro-5-methyl-6-amino-[1,2,4]triazolo[1,5-a]pyrimidine.
Oxidation: Formation of 7-chloro-5-carboxy-6-nitro-[1,2,4]triazolo[1,5-a]pyrimidine.
Scientific Research Applications
Chemistry
In chemistry, 7-chloro-5-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyrimidine is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound has been investigated for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for studying enzyme mechanisms and developing new therapeutic agents .
Medicine
In medicinal chemistry, this compound derivatives have shown promise as anticancer agents. These compounds can inhibit the proliferation of cancer cells by targeting specific signaling pathways .
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their thermal stability and mechanical strength .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-7-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine
- 7-Chloro-2-(chloromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
- 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine
Uniqueness
7-Chloro-5-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific combination of chloro, methyl, and nitro substituents This combination imparts distinct chemical reactivity and biological activity compared to other triazolopyrimidine derivatives
Properties
IUPAC Name |
7-chloro-5-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN5O2/c1-3-4(12(13)14)5(7)11-6(10-3)8-2-9-11/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPNRJTHYJHBVFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.